molecular formula C5H2BrCl2NO2 B2584442 3-Bromo-4,5-dichloro-1H-pyrrole-2-carboxylic acid CAS No. 2243504-75-6

3-Bromo-4,5-dichloro-1H-pyrrole-2-carboxylic acid

Cat. No.: B2584442
CAS No.: 2243504-75-6
M. Wt: 258.88
InChI Key: DXIGMRVMUHCKJH-UHFFFAOYSA-N
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Description

3-Bromo-4,5-dichloro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H2BrCl2NO2 and a molecular weight of 258.88 g/mol . This compound is characterized by the presence of bromine, chlorine, and carboxylic acid functional groups attached to a pyrrole ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,5-dichloro-1H-pyrrole-2-carboxylic acid typically involves the bromination and chlorination of pyrrole derivatives. One common method includes the reaction of 3-bromo-1H-pyrrole-2-carboxylic acid with chlorine gas under controlled conditions to introduce the chlorine atoms at the 4 and 5 positions of the pyrrole ring . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve consistent product quality. The final product is typically purified using recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,5-dichloro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,3-dicarboxylic acid derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of various substituted pyrrole derivatives.

    Oxidation Reactions: Formation of pyrrole-2,3-dicarboxylic acid derivatives.

    Reduction Reactions: Formation of pyrrole-2-carbinol derivatives.

Scientific Research Applications

3-Bromo-4,5-dichloro-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4,5-dichloro-1H-pyrrole-2-carboxylic acid is primarily based on its ability to interact with various molecular targets and pathways. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1H-pyrrole-2-carboxylic acid
  • 4,5-Dichloro-1H-pyrrole-2-carboxylic acid
  • 3-Bromo-4-chloro-1H-pyrrole-2-carboxylic acid

Uniqueness

3-Bromo-4,5-dichloro-1H-pyrrole-2-carboxylic acid is unique due to the simultaneous presence of bromine and chlorine atoms on the pyrrole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in chemical and pharmaceutical research .

Properties

IUPAC Name

3-bromo-4,5-dichloro-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2NO2/c6-1-2(7)4(8)9-3(1)5(10)11/h9H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIGMRVMUHCKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=C1Br)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243504-75-6
Record name 3-bromo-4,5-dichloro-1H-pyrrole-2-carboxylic acid
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